2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane
Overview
Description
2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of 1,3-dioxolane, a heterocyclic acetal, and features a phenoxymethyl group substituted at the 2-position of the dioxolane ring
Mechanism of Action
Target of Action
It’s structurally related to dioxolane compounds, which have been known to interact with various biological targets .
Mode of Action
It’s structurally similar to dioxolane compounds, which are known to interact with their targets through various mechanisms, including acting as a solvent, co-monomer in polyacetals, and in the protection and deprotection of carbonyls .
Biochemical Pathways
It’s structurally related to 2-methylene-4-phenyl-1,3-dioxolane (mpdl), a cyclic ketene acetal used for radical ring-opening polymerization . MPDL is employed as a controlling comonomer for nitroxide-mediated polymerization, producing well-defined, degradable PMMA-rich copolymers .
Result of Action
The related compound mpdl, when introduced into the polymethacrylate backbone, moderately affects the glass transition temperature compared to the poly(methyl methacrylate) homopolymer, while giving low molar mass degradation products after hydrolysis .
Action Environment
The related compound mpdl’s hydrolytic degradation can be tuned by varying the amount of mpdl in the monomer feed .
Preparation Methods
The synthesis of 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with formaldehyde to form 4-methylphenoxymethanol, which is then reacted with ethylene glycol in the presence of an acid catalyst to form the desired dioxolane derivative . The reaction conditions typically involve mild temperatures and acidic environments to facilitate the formation of the dioxolane ring.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as graphene oxide have been employed to enhance the efficiency of the synthesis under ultrasonic irradiation .
Chemical Reactions Analysis
2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dioxolane ring to diols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenoxymethyl group can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can introduce substituents onto the aromatic ring.
Scientific Research Applications
2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound has been studied for its potential cytotoxic and antioxidant activities.
Medicine: Research is ongoing to explore the compound’s potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane include:
1,3-Dioxolane: The parent compound, which lacks the phenoxymethyl group.
2-Methylene-4-phenyl-1,3-dioxolane: A derivative with a phenyl group at the 4-position.
2-Phenyl-1,3-dioxolane: Another derivative with a phenyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAWSMFFPQVABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590064 | |
Record name | 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-72-0 | |
Record name | 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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